molecular formula C5H14ClN3 B189912 1,1,3,3-Tetramethylguanidine;hydrochloride CAS No. 1729-17-5

1,1,3,3-Tetramethylguanidine;hydrochloride

Cat. No.: B189912
CAS No.: 1729-17-5
M. Wt: 151.64 g/mol
InChI Key: GMGZEOLIKDSQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethylguanidine;hydrochloride is an organic compound with the molecular formula C5H14ClN3. It is a derivative of 1,1,3,3-Tetramethylguanidine, a strong base commonly used in organic synthesis. The hydrochloride form is often used to enhance the solubility and stability of the compound in various applications.

Scientific Research Applications

1,1,3,3-Tetramethylguanidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

For amine, hydroxyl, and even carboxyl terminated initiators, 1,1,3,3-Tetramethylguanidine catalyzes the rapid polymerization to afford polypeptides with controllable molecular weights and dispersities via the carbamate mechanism .

Safety and Hazards

1,1,3,3-Tetramethylguanidine causes eye and skin burns. It also causes digestive and respiratory tract burns . It is flammable and its vapors are also flammable . Chronic exposure may cause effects similar to those of acute exposure .

Future Directions

1,1,3,3-Tetramethylguanidine has been used in the rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides adaptive to amine, alcohol, and carboxyl acid initiators . This suggests potential future applications in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylguanidine;hydrochloride can be synthesized through several methods. One common method involves the reaction of tetramethylthiourea with methyl iodide, followed by amination. Another method starts from cyanogen iodide, which reacts with dimethylamine to form the desired product .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting chlorocyanogen with dimethylamine at low temperatures, followed by heating to condense the product. This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethylguanidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitriles, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Dimethylurea
  • Noxytiolin
  • Metformin
  • Buformin
  • Allantoic acid
  • Carmustine

Uniqueness: 1,1,3,3-Tetramethylguanidine;hydrochloride stands out due to its high basicity and non-nucleophilic properties, which make it highly effective in catalyzing a wide range of organic reactions. Its ability to enhance the solubility and stability of the parent compound further adds to its versatility in various applications .

Properties

IUPAC Name

1,1,3,3-tetramethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZEOLIKDSQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-17-5
Record name Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1729-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC47014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethylguanidine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethylguanidine;hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1,3,3-Tetramethylguanidine;hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,1,3,3-Tetramethylguanidine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1,1,3,3-Tetramethylguanidine;hydrochloride
Reactant of Route 6
1,1,3,3-Tetramethylguanidine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.